molecular formula C15H14ClN3OS B2536521 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 392288-51-6

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2536521
CAS No.: 392288-51-6
M. Wt: 319.81
InChI Key: NAXUPFRVULTTMJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a cyclopropanecarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₅ClN₃OS, with a molecular weight of 332.8 g/mol. The cyclopropane ring may enhance metabolic stability or influence binding interactions due to its unique stereoelectronic properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c16-10-3-5-11(6-4-10)19-14(17-15(20)9-1-2-9)12-7-21-8-13(12)18-19/h3-6,9H,1-2,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXUPFRVULTTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole moiety linked to a cyclopropanecarboxamide. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its pharmacokinetic properties. The molecular formula is C18H15ClN4O2SC_{18}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 418.9 g/mol .

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing thieno[3,4-c]pyrazole have been shown to inhibit key kinases involved in oncogenic signaling pathways. For example, related compounds have demonstrated inhibitory effects on the AKT signaling pathway, which is crucial in cancer cell proliferation and survival .
  • Kinase Inhibition : A study on similar thieno[3,4-c]pyrazole derivatives revealed that they could inhibit multiple kinases with low micromolar activity against AKT2/PKBβ, leading to reduced growth in glioblastoma cell lines . This suggests potential therapeutic applications in treating gliomas.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits growth of glioblastoma cells; targets AKT signaling pathway.
Kinase Inhibition Exhibits low micromolar activity against specific kinases like AKT2/PKBβ.
Selectivity Shows reduced cytotoxicity towards non-cancerous cells at higher concentrations.

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments demonstrated that related thieno[3,4-c]pyrazole compounds inhibited the formation of neurospheres derived from patient glioma stem cells. This inhibition was linked to the downregulation of AKT signaling pathways .
  • Comparative Analysis : The compound's structure allows for unique interactions with target proteins compared to simpler analogs. Its complex arrangement may confer enhanced specificity and potency against certain cancer types .
  • Potential Applications : Given its ability to selectively target cancer cells while sparing normal cells, this compound could serve as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural or functional similarities with the target molecule:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Use
Target Compound C₁₆H₁₅ClN₃OS 332.8 Thienopyrazole, 4-Cl-phenyl, Cyclopropane Unknown (research compound)
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) C₁₂H₁₀Cl₂N₂O₃ 301.1 Cyclopropane, Dichlorophenyl, Carboxylic acid Plant growth regulator
Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) C₁₅H₁₇Cl₂N₃O₂ 342.2 Triazole, Dichlorophenyl, Dioxolane Agricultural fungicide
N-(2-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide C₁₆H₁₈N₄O₃S 346.4 Thienopyrazole, Furan, Cyclopropane Research compound (unpublished)
Key Observations :

Chlorophenyl vs. Dichlorophenyl Substitution: The target compound’s 4-chlorophenyl group contrasts with cyclanilide and propiconazole, which feature 2,4-dichlorophenyl groups. Propiconazole’s dichlorophenyl group is critical for antifungal activity via cytochrome P450 inhibition . The absence of a second chlorine in the target compound could limit similar bioactivity.

Core Heterocycle Differences: The thienopyrazole core in the target compound differs from propiconazole’s triazole and dioxolane systems. Thienopyrazoles are less common in agrochemicals but are explored in medicinal chemistry for kinase inhibition. Cyclanilide’s cyclopropane-carboxylic acid moiety highlights the role of cyclopropane in modulating plant hormone pathways .

Functional Group Impact :

  • The furan-containing analog (Table 1, Row 4) replaces the chlorophenyl group with a furan, reducing electronegativity and possibly altering metabolic stability. Its higher molecular weight (346.4 vs. 332.8) suggests increased steric bulk .

Physicochemical and Electronic Properties

Computational studies using density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) could elucidate electronic properties:

  • Electron Localization: The thienopyrazole core may exhibit delocalized electron density, contrasting with propiconazole’s localized triazole electrons.

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